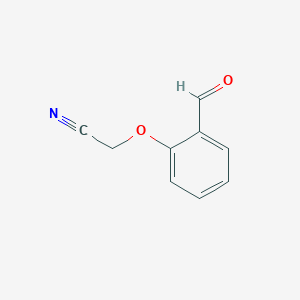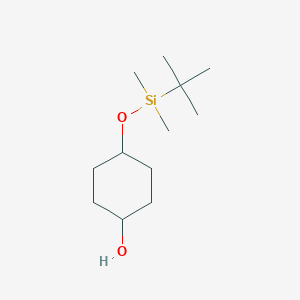
4-((tert-Butyldiméthylsilyl)oxy)cyclohexanol
Vue d'ensemble
Description
“4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is a chemical compound with the molecular formula C12H26O2Si . It is a derivative of cyclohexanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” consists of a cyclohexanol ring with a tert-butyldimethylsilyl group attached to the oxygen atom . The molecular weight of this compound is approximately 230.42 g/mol .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Ce composé joue un rôle crucial dans la synthèse de la 4-(tert-butyldiméthylsilyl)-4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyridine . Le processus implique une réaction S N 2 entre le 4-(tert-butyldiméthylsilyl)hex-5-yn-1-yl 4-méthylbenzènesulfonate et l'azoture de sodium dans le DMF à 80 °C . Cette réaction fournit un intermédiaire qui subit une réaction de cycloaddition thermique intramoléculaire in situ de type Huisgen azoture-alcyne . Ce processus en un seul pot conduit au produit souhaité avec un rendement de 78 % .
Applications en chimie médicinale
Le motif [1,2,3]triazolo[1,5-a]pyridine partiellement saturé, qui peut être synthétisé à partir de ce composé, a été inclus comme chaîne latérale dans de nouveaux modulateurs des canaux potassiques pour le traitement et la prévention des troubles du système nerveux . Un substituant similaire a également fait l'objet de recherches lors de l'élaboration d'un inhibiteur sélectif de la cycline-dépendante kinase-9, qui a été développé pour le traitement des hémopathies malignes .
Applications en chimie supramoléculaire
Les congénères entièrement aromatiques du [1,2,3]triazolo[1,5-a]pyridine, qui peuvent être synthétisés à partir de ce composé, ont des applications allant des matériaux fluorescents aux blocs de construction en chimie supramoléculaire . Ils sont connus pour former des complexes polynucléaires avec différents ions métalliques .
Applications dans les liquides ioniques
Le noyau structurel de la 4,5,6,7-tétrahydro-[1,2,3]triazolo[1,5-a]pyridine, qui peut être synthétisé à partir de ce composé, a trouvé une application dans la construction de liquides ioniques triazolium fusionnés bicycliques . Ces liquides ioniques ont été conçus pour l'extraction chimiosélective des ions cuivre (II) et également des peptides contenant de l'histidine<a aria-label="2: The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids2" data-citationid="09679b6c-22fb-bec6-75
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCCUZRKNCUVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339210, DTXSID301190980 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126931-29-1, 103202-63-7 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

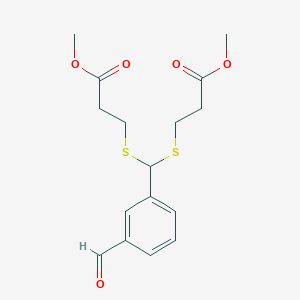

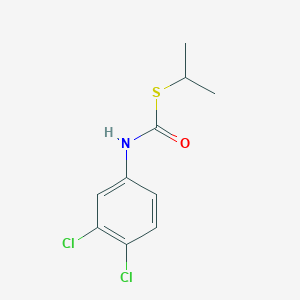
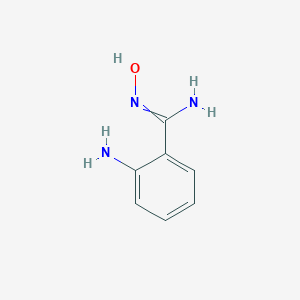
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

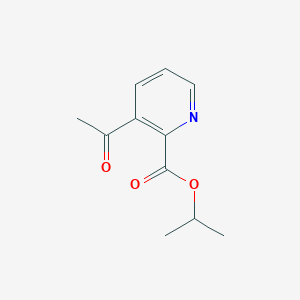
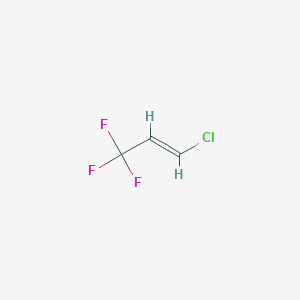


![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
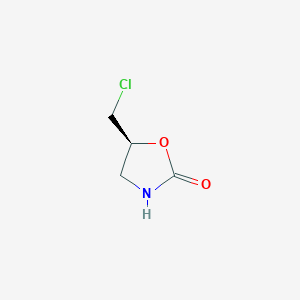
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
